Product packaging for Arsenicin A(Cat. No.:CAS No. 925705-41-5)

Arsenicin A

Cat. No.: B1255339
CAS No.: 925705-41-5
M. Wt: 389.76 g/mol
InChI Key: MHYDZXIVBJPPAM-UHFFFAOYSA-N
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Description

Arsenicin A is a naturally occurring, cage-like polyarsenic organic compound (C3H6As4O3) first isolated from the marine sponge Echinochalina bargibanti . It possesses a unique chiral adamantane-type structure where four methane bridgeheads are replaced by arsenic atoms and three methylene bridges are replaced by oxygen atoms, making it the first polyarsenic compound discovered from a natural source . This organoarsenical is of significant research value due to its potent anti-cancer activity. Studies have shown that this compound exhibits strong inhibition of cell proliferation and induces cell death in the acute promyelocytic leukemia (APL) cell line at concentrations 27-fold lower than arsenic trioxide (Trisenox®), the current FDA-approved arsenical drug for APL . Furthermore, preliminary research indicates that its synthetic sulfur and selenium derivatives are considerably more potent against all histotypes of ovarian cancer cell lines tested than standard chemotherapeutic drugs like cisplatin and carboplatin . The mechanism of action, while not fully elucidated, is an active area of investigation given the established role of arsenic compounds in targeting PML-RARα fusion proteins in APL and inducing apoptosis through mitochondrial pathways . This compound provides researchers with a highly promising novel scaffold for exploring new chemotherapeutic agents against hematological malignancies and solid tumors. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6As4O3 B1255339 Arsenicin A CAS No. 925705-41-5

Properties

CAS No.

925705-41-5

Molecular Formula

C3H6As4O3

Molecular Weight

389.76 g/mol

IUPAC Name

2,4,6-trioxa-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C3H6As4O3/c1-4-2-6-9-5(1)3-7(8-4)10-6/h1-3H2

InChI Key

MHYDZXIVBJPPAM-UHFFFAOYSA-N

SMILES

C1[As]2C[As]3O[As]1C[As](O2)O3

Canonical SMILES

C1[As]2C[As]3O[As]1C[As](O2)O3

Other CAS No.

925705-41-5

Synonyms

arsenicin A

Origin of Product

United States

Natural Occurrence and Isolation of Arsenicin a

Identification of Source Organisms: Echinochalina bargibanti

Arsenicin A was first isolated from the marine sponge Echinochalina bargibanti. nih.govnih.goviomcworld.com This sponge belongs to the phylum Porifera, a group of sessile marine invertebrates known for producing a wide array of bioactive secondary metabolites. The initial discovery was the result of bioassay-guided fractionation of the sponge's organic extract, a process that systematically separates chemical components to identify biologically active compounds. nih.gov

Biogeographical Distribution of this compound-Producing Species

The primary location for the collection of Echinochalina bargibanti that led to the discovery of this compound was the northeastern coast of New Caledonia. nih.govnih.gov While this specific location is well-documented, the broader biogeographical distribution of this sponge species is understood to be within the Coral Triangle. This region of the western Pacific Ocean, encompassing the waters of Indonesia, Malaysia, the Philippines, Papua New Guinea, Timor Leste, and the Solomon Islands, is a global hotspot of marine biodiversity. wikipedia.orgorcanation.orgcoral.org The pygmy seahorse Hippocampus bargibanti, which lives exclusively on gorgonian corals of the genus Muricella, shares its habitat with the sponge and is also found throughout the Coral Triangle, further suggesting the wider distribution of the sponge in this area. uw360.asia

Isolation Methodologies and Challenges for Polyarsenicals

The isolation of this compound and other polyarsenicals from Echinochalina bargibanti is a meticulous and challenging process. The general methodology involves several key steps:

Extraction: The initial step is the extraction of the sponge material with organic solvents. Dichloromethane (B109758) is a commonly used solvent for this purpose. nih.gov

Fractionation: The crude extract is then subjected to bioassay-guided fractionation using techniques like silica (B1680970) flash chromatography. nih.gov This allows for the separation of the complex mixture into simpler fractions based on polarity.

Purification: The bioactive fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the individual arsenicin compounds. nih.gov

The primary challenges in isolating polyarsenicals include their low natural abundance, the complexity of the chemical matrix of the sponge extract, and the potential instability of the compounds. For instance, the structural elucidation of these molecules can be difficult due to their unique cage-like structures and the presence of multiple arsenic atoms. iomcworld.com

Co-occurrence and Isolation of Related Arsenicins (e.g., Arsenicin B, C)

Subsequent investigations of the extracts from Echinochalina bargibanti revealed the presence of other related polyarsenical compounds, namely Arsenicin B and Arsenicin C. nih.govresearchgate.net These compounds were isolated from the same sponge extracts as this compound, indicating their co-occurrence within the organism. nih.gov

The isolation of Arsenicin B and C follows a similar chromatographic procedure to that of this compound. nih.gov However, the isolation of Arsenicin C has proven to be particularly challenging due to its intrinsic chemical instability, which has made obtaining a complete structural definition difficult. researchgate.net

Chemical Structure Elucidation and Stereochemistry of Arsenicin a

Advanced Spectroscopic Techniques for Structural Determination

A multidisciplinary approach employing various spectroscopic methods was essential for the successful elucidation of Arsenicin A's structure.

X-ray Diffraction Analysis of this compound

X-ray diffraction analysis played a pivotal role in confirming the cage-like structure and determining the stereochemistry of this compound. This technique provides a three-dimensional picture of the electron densities within a crystal, allowing for the precise determination of atomic positions, connectivity, and bond lengths and angles. patnawomenscollege.in The adamantane-like framework of this compound, where arsenic and oxygen atoms form a rigid cage, was unequivocally established through single-crystal X-ray diffraction data. iomcworld.comnih.govresearchgate.netnih.govresearchgate.net The crystal structure analysis provided the definitive proof for the arrangement of the four arsenic, three carbon, and three oxygen atoms within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polyarsenical Structure Elucidation

While a fundamental tool in organic structure determination, traditional NMR spectroscopy faced significant limitations in the case of this compound and other polyarsenicals. dntb.gov.uanih.govresearchgate.net

Challenges of Traditional NMR for this compound Due to Silent Nuclei and Symmetry

One of the primary challenges in using traditional NMR for this compound stems from the nature of the arsenic nucleus. The most abundant arsenic isotope, ⁷⁵As, is a quadrupolar nucleus with a spin of 3/2. huji.ac.ilfao.org This often leads to broad NMR signals, making it difficult to obtain high-resolution spectra, especially in molecules with lower symmetry. huji.ac.il Furthermore, the structure of this compound contains a limited number of hydrogen and carbon atoms, which are the most commonly observed nuclei in NMR. nih.govresearchgate.netdntb.gov.ua The high symmetry of the adamantane-like cage structure of this compound further reduces the number of distinct NMR signals, providing limited diagnostic information for structural elucidation using traditional 1D and 2D NMR experiments alone. wikipedia.orgdntb.gov.uanih.govresearchgate.netresearchgate.net The lack of sufficient reference data for organic polyarsenicals in the literature also hindered the assignment of the experimental NMR spectra. researchgate.netdntb.gov.ua

Application of Computational NMR (DFT-NMR) for Chemical Shift Prediction and Validation

To overcome the limitations of experimental NMR, computational methods, specifically Density Functional Theory (DFT) calculations of NMR parameters, were extensively employed for the structural elucidation and validation of this compound. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net DFT-NMR calculations predict the chemical shifts of nuclei (such as ¹H and ¹³C) based on a proposed molecular structure. nih.govnih.gov By comparing the theoretically calculated chemical shifts with the limited experimental NMR data obtained for this compound, researchers could validate the plausibility of different putative structures. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net This approach was particularly powerful in ruling out alternative isomeric structures that were initially considered based on mass spectrometry and limited NMR data. researchgate.netresearchgate.net The agreement between the predicted and experimental chemical shifts provided strong support for the proposed adamantane-like structure of this compound. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net DFT-NMR has proven to be an effective tool for predicting NMR spectral patterns for relatively small, rigid, and non-polar molecules like this compound, even those containing heavy atoms like arsenic. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Molecular Skeleton and Connectivity Analysis

Infrared (IR) and Raman spectroscopy provided valuable complementary information regarding the molecular skeleton and connectivity of this compound. nih.govresearchgate.netnih.govresearchgate.net These techniques probe the vibrational modes of a molecule, which are characteristic of the types of bonds and functional groups present. researchgate.netrsc.org By analyzing the experimental IR and Raman spectra of this compound and comparing them with theoretically calculated vibrational spectra for different potential structures using DFT, researchers could gain insights into the presence and arrangement of As-O and As-C bonds within the cage structure. researchgate.netresearchgate.netresearchgate.netrsc.org The dissimilar and complementary selection rules of IR and Raman spectroscopy were exploited to obtain a more complete picture of the molecular vibrations. researchgate.netrsc.org This vibrational analysis served as a useful tool in confirming the structural assignment, especially when NMR data was not sufficiently diagnostic. researchgate.netresearchgate.net

Mass Spectrometry Techniques in Conjunction with Other Methods

Mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), were used in conjunction with other spectroscopic methods to determine the elemental composition and molecular weight of this compound. nih.govresearchgate.netresearchgate.net HRMS measurements provided the precise mass of the molecular ion, confirming the empirical formula C₃H₆As₄O₃. researchgate.net While MS can also provide fragmentation patterns that offer clues about the connectivity within a molecule, the fragmentation of polyarsenicals can sometimes be complex and potentially misleading. nih.govresearchgate.net Therefore, MS data was most effective when used in combination with the structural information obtained from X-ray diffraction, NMR (including DFT-NMR), and vibrational spectroscopy to build a comprehensive picture of the this compound structure. nih.govresearchgate.netresearchgate.netresearchgate.net

This compound: Elucidating the Structure and Properties of a Unique Natural Polyarsenical

This compound, a naturally occurring arsenic heterocycle with the molecular formula C₃H₆As₄O₃, stands as the first polyarsenic compound discovered in nature. wikipedia.orgnih.gov Isolated initially from the New Caledonian marine sponge Echinochalina bargibanti, this compound features a distinctive cage-like structure. wikipedia.orgnih.gov Its architecture is analogous to adamantane (B196018), where the four methanetriyl carbon bridgeheads are substituted by arsenic atoms, and three of the six methylene (B1212753) bridges are replaced by oxygen atoms. wikipedia.org

The initial structural assignment of this compound was achieved through a combination of extensive spectroscopic techniques, including NMR and IR spectroscopy, and ab initio calculations. ird.frresearchgate.net This approach indicated an adamantane-type backbone for the molecule. ird.fr The proposed structure was later confirmed through total synthesis and X-ray crystallography of the racemic compound. wikipedia.orgird.frresearchgate.net

This compound possesses a chiral C₂ arrangement due to the placement of the methylene groups within the adamantane-type cage, leading to four arsenic stereocenters with the same configuration in each enantiomer of the racemate. researchgate.netanu.edu.au The molecule exists as a racemate and has been successfully resolved into its two enantiomers. wikipedia.organu.edu.au

Experimental NMR analysis during the initial structural elucidation of this compound proved challenging due to the limited number of proton and carbon atoms in its structure and a lack of suitable reference data for spectral assignment. nih.govdntb.gov.ua However, computational NMR spectroscopy, particularly using Density Functional Theory (DFT) calculations, proved effective in predicting the NMR spectral patterns for this compound, providing further validation for its structure. dntb.gov.uaresearchgate.net

Theoretical and Computational Chemistry Approaches to Structure and Properties

Computational chemistry has played a crucial role in understanding the structural, electronic, and stereochemical properties of this compound.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy States

DFT calculations have been widely applied to study this compound and related polyarsenicals. These calculations are valuable for optimizing molecular geometries and determining energy states. For this compound, DFT has been used to examine potential isomeric structures, and calculations have shown that the reported adamantane-like structure is consistent with experimental NMR spectra, ruling out several alternative possibilities. researchgate.netresearchgate.net

DFT calculations have also been employed to compare the stability of this compound with related polyarsenicals like arsenicin B, C, and D, indicating that this compound generally possesses lower energy values, suggesting higher stability for the isolated natural arsenicins. mdpi.com The rigidity of the adamantane cage structure of this compound makes it an ideal candidate for DFT calculations. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) and Symmetry-Adapted Cluster/Configuration Interaction (SAC-CI) for Electronic Spectra

This compound exhibits strong absorption in the UV light spectrum despite lacking an obvious chromophore. acs.orgnih.gov This unusual electronic absorption has been investigated using theoretical methods such as TD-DFT and SAC-CI. acs.orgnih.gov These calculations, employing various functionals and basis sets (e.g., B3LYP, M06-L, and M06-2X functionals combined with the 6-311+G(3df,2pd) basis set), have successfully supported the experimentally observed absorbance. acs.orgnih.gov

Investigation of Through-Space and Through-Bond Interactions

Theoretical investigations using TD-DFT and SAC-CI have revealed that the strong UV absorption in this compound is facilitated by through-space and through-bond interactions. acs.orgnih.gov These interactions occur between the lone pairs on the arsenic and oxygen atoms and the σ-bonding framework of the molecule. acs.orgnih.gov This interaction pattern destabilizes occupied molecular orbitals and stabilizes unoccupied molecular orbitals, thereby favoring the electronic transitions responsible for the observed absorption. acs.orgnih.gov

Computational Analysis of Racemization Mechanisms

This compound is known to racemize, particularly in the presence of trace amounts of acid. anu.edu.aunih.govresearchgate.net High-level ab initio calculations have been performed to investigate the mechanism of this racemization process. anu.edu.auresearchgate.net While the search results mention that these calculations have been performed, detailed mechanisms from these specific calculations on this compound's racemization were not explicitly provided in the snippets. However, computational studies on racemization mechanisms in other contexts often involve identifying transition states and calculating energy barriers for the interconversion of enantiomers. highfine.com

Determination of Absolute Configuration using Experimental and Computational Methods (e.g., ECD)

While racemic this compound was initially isolated and synthesized, its individual enantiomers have been obtained through resolution techniques like preparative HPLC on chiral stationary phases. anu.edu.auresearchgate.net The separated enantiomers showed specific optical rotations. anu.edu.auresearchgate.net

The determination of the absolute configuration of chiral molecules often involves a combined approach utilizing experimental techniques, such as Electronic Circular Dichroism (ECD) spectroscopy, and computational methods, particularly TD-DFT calculations of ECD spectra. nih.govird.frresearchgate.netresearchgate.netfrontiersin.org While the absolute configurations of related arsenicins B and C have been determined using experimental and TD-DFT calculated ECD spectra, the search results did not explicitly detail the application of this method for the absolute configuration determination of this compound itself. nih.govird.frresearchgate.netresearchgate.net However, the successful application of TD-DFT calculated ECD spectra for related polyarsenicals suggests this approach would be applicable and valuable for confirming the absolute configuration of this compound enantiomers. researchgate.net

Table 1: Spectroscopic and Optical Rotation Data for this compound Enantiomers

PropertyValueSolventCitation
[α]₅₈⁹²⁰ (Enantiomer 1)-60.20.01% NEt₃/CH₂Cl₂ anu.edu.auresearchgate.net
[α]₅₈⁹²⁰ (Enantiomer 2)+62.30.01% NEt₃/CH₂Cl₂ anu.edu.auresearchgate.net
UV λmax (CH₂Cl₂)314 nm (ε 2399), 288 nm (ε 1599), 257 nm (ε 3971), 230 nm (ε 11830)CH₂Cl₂ anu.edu.au

Chemical Synthesis of Arsenicin a and Its Analogs

Total Synthesis Strategies for Racemic Arsenicin A

The first total synthesis of racemic this compound confirmed its adamantane-type cage structure, which had been previously proposed based on spectroscopic and computational data. wikipedia.organu.edu.au This structural framework consists of four arsenic atoms at the bridgehead positions, with three methylene (B1212753) groups and three oxygen atoms forming the cage. anu.edu.au

The synthetic sequence begins with the reduction of methylenebis(phenylarsinic acid) and proceeds through several key intermediates to construct the complex cage structure. anu.edu.auanu.edu.au The final step involves the hydrolysis of a hexaiodoarsine precursor to yield the desired this compound molecule. anu.edu.auanu.edu.au

The construction of the this compound core involves a series of carefully controlled reactions and the formation of specific intermediates. The established five-step pathway highlights the following key transformations:

Reduction to Bis(secondary arsine): The synthesis commences with the reduction of methylenebis(phenylarsinic acid) to form the corresponding bis(secondary arsine), CH₂[AsHPh]₂. anu.edu.au

Formation of Tetra(tertiary arsine): The bis(secondary arsine) is deprotonated, and the resulting diarsenide reacts with (chloromethyl)diphenylarsine. This step yields the tetra(tertiary arsine), CH₂[AsPh(CH₂AsPh₂)]₂, a crucial precursor for the cage structure. anu.edu.au

Halogenation to Hexaiodoarsine: The six phenyl groups on the tetra(tertiary arsine) are replaced with iodine atoms. This is achieved by reacting the intermediate with anhydrous hydrogen iodide, which generates the hexaiodoarsine intermediate, CH₂[AsI(CH₂AsI₂)]₂. anu.edu.auanu.edu.au

Hydrolysis to this compound: In the final step, the hexaiodoarsine is subjected to hydrolysis using aqueous ammonia. This reaction forms the As-O-As linkages, completing the adamantane-like cage of (±)-Arsenicin A. anu.edu.auanu.edu.au

Table 1: Key Intermediates in the Total Synthesis of Racemic this compound

StepStarting MaterialKey Intermediate
1Methylenebis(phenylarsinic acid)Bis(secondary arsine)
2Bis(secondary arsine)Tetra(tertiary arsine)
3Tetra(tertiary arsine)Hexaiodoarsine
4Hexaiodoarsine(±)-Arsenicin A

To improve efficiency, a one-pot microwave-assisted synthesis has been developed. researchgate.net This method provides a rapid and efficient route to this compound and its isomeric methylene homologues, starting directly from arsenic (III) oxide. researchgate.net Microwave irradiation significantly reduces reaction times compared to conventional heating methods. researchgate.net For instance, lengthy heating steps requiring hours can be completed in as little as 20 minutes under microwave conditions. researchgate.net

The reaction conditions involve heating arsenic (III) oxide with potassium carbonate, acetic acid, and acetic anhydride (B1165640) in a sealed vessel using a mono-mode microwave reactor. researchgate.net A typical procedure involves heating at 138 °C for 30 minutes, followed by the addition of water and a further 30 minutes of heating at 80 °C. researchgate.net This process yields a mixture containing (±)-Arsenicin A along with other isomers, which can then be separated by HPLC. researchgate.net This methodology is considered a "green" approach due to its speed and efficiency. ajrconline.orgijnrd.org

Enantioselective Synthesis and Resolution of this compound Enantiomers

This compound is a chiral molecule, and its enantiomers have been successfully separated from the synthetically produced racemic mixture. wikipedia.organu.edu.au The individual enantiomers are configurationally stable in dichloromethane (B109758) but can racemize in the presence of acid traces. anu.edu.au

The resolution of (±)-Arsenicin A is efficiently achieved using preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase. anu.edu.auresearchgate.net Researchers have successfully employed a Chiralpak IA column for this separation. anu.edu.auanu.edu.au

Using dichloromethane as the eluent, this chromatographic method effectively separates the two enantiomers, yielding both in greater than 99% enantiomeric purity. anu.edu.auresearchgate.net The separated enantiomers exhibit specific rotations of [α]D = -60.2 and +62.3. researchgate.net

Table 2: Chromatographic Resolution of this compound Enantiomers

TechniqueStationary PhaseMobile PhaseOutcome
Preparative Chiral HPLCChiralpak IADichloromethaneSeparation of enantiomers with >99% purity. anu.edu.auanu.edu.auresearchgate.net

Synthesis of this compound Derivatives and Analogs

To investigate the structure-activity relationship and expand the chemical diversity of this class of compounds, various derivatives and analogs of this compound have been synthesized. mdpi.com

Synthesis of sulfur and selenium analogs has been achieved by reacting a benzene (B151609) solution of (±)-Arsenicin A with aqueous sodium sulfide (B99878) or sodium hydrogen selenide, respectively. anu.edu.au The reaction with sodium sulfide can yield a series of products where one, two, or three oxygen atoms in the cage are replaced by sulfur. anu.edu.aumdpi.com For example, treatment of synthetic this compound with aqueous sodium sulfide can produce Arsenicin D, a sulfur-containing analog. nih.gov

Furthermore, dialkyl analogs, where the cage is substituted with methyl, ethyl, or propyl chains, have been synthesized. mdpi.comunitn.it These are typically produced in a one-step reaction by heating the appropriate carboxylic acid and anhydride with arsenic trioxide (ATO) and anhydrous potassium carbonate. mdpi.com A dimethyl analogue and other methylene homologues have also been produced using the efficient microwave-assisted method starting from arsenic (III) oxide. researchgate.net

Design and Preparation of Isomeric Methylene Homologues

The synthesis of dialkyl-substituted tetraarsenic adamantane (B196018) cage compounds, which can be considered methylene homologues of this compound, has been achieved through a one-step process. This method involves heating a suitable carboxylic acid and its corresponding anhydride with arsenic trioxide (ATO) and anhydrous potassium carbonate. nih.gov For instance, the synthesis of dimethyl and diethyl analogs has been reported starting from propionic acid/propionic anhydride and butyric acid/butyric anhydride, respectively. nih.gov This approach allows for the efficient and selective production of dialkyl analogs where the adamantane-like this compound cage is substituted with two methyl, ethyl, or propyl chains. nih.gov

These synthetic efforts have expanded the chemical space of polyarsenicals related to this compound. nih.gov While the natural this compound is a complex molecule, the synthesis of these simpler, symmetrically substituted analogs provides valuable insights into the chemistry of the As-C bond within the cage structure. The use of different carboxylic acids allows for the systematic variation of the alkyl chain length, thereby creating a series of isomeric methylene homologues.

Table 1: Synthesis of Dialkyl-Substituted this compound Homologues

Starting Carboxylic Acid Starting Anhydride Resulting Dialkyl Analog
Propionic acid Propionic anhydride Dimethyl-arsenicin A
Butyric acid Butyric anhydride Diethyl-arsenicin A

Synthesis of Sulfur-Containing Polyarsenicals (Thio-analogs)

The high affinity of arsenic for sulfur has been exploited in the synthesis of sulfur-containing analogs of this compound. nih.gov By reacting this compound with sodium sulfide (Na₂S) in water, a series of products can be formed where oxygen atoms in the adamantane cage are replaced by sulfur atoms. nih.gov The extent of sulfur incorporation and the nature of the resulting products are dependent on the reaction conditions, including the molar equivalents of the sulfide salt, reaction time, and temperature. nih.gov

This reaction can lead to the formation of a trisulfide product, which can then undergo reductive desulfurization to yield a nor-adamantane structure characterized by an As-As bond. nih.gov This process highlights the dynamic nature of the arsenical cage and its reactivity towards nucleophilic sulfur reagents. The isolation of arsenicin B and arsenicin C from the sponge Echinochalina bargibanti revealed the natural occurrence of such sulfur-containing polyarsenicals with a noradamantane framework and an unprecedented arsenic-arsenic bond. nih.gov

Synthesis of Dialkyl and Dimethyl Thio-analogs

Further expanding the diversity of this compound analogs, synthetic routes to dialkyl and dimethyl thio-analogs have been developed. These compounds combine the features of the methylene homologues and the thio-analogs, incorporating both alkyl substituents and sulfur atoms into the polyarsenical cage. nih.gov The synthesis of these complex structures provides a platform to study the combined influence of alkyl groups and sulfur atoms on the stability and reactivity of the adamantane-like framework. The characterization of these dimethyl thio-analogs has been supported by simulated NMR spectra to confirm their intricate structures. nih.gov

De Novo Synthesis for Identification of Natural Metabolites (e.g., Arsenicin D)

Chemical synthesis plays a crucial role in the structural elucidation of minor natural products that are isolated in quantities insufficient for complete characterization. This was the case for arsenicin D, a minor metabolite found in the extract of the sponge Echinochalina bargibanti. nih.gov The scarcity of natural arsenicin D limited its full structural identification until a de novo synthesis was accomplished. nih.gov

The synthesis of racemic arsenicin D was achieved by treating synthetic this compound, dissolved in benzene, with aqueous sodium sulfide. nih.gov This reaction yielded arsenicin D as one of the products, allowing for its unambiguous identification. Analysis of the sponge extract indicated that this compound, B, C, and D were present in an approximate ratio of 93:3:3:1, respectively, underscoring the minor contribution of arsenicin D to the total polyarsenical content. nih.gov

Biosynthesis of Arsenicin a in Natural Systems

Proposed Biogenetic Pathways for Organic Polyarsenicals

The term "organic polyarsenicals" can encompass a range of compounds containing multiple arsenic-carbon bonds or multiple arsenic atoms within their structure. While Arsenicin A is a unique example with its tetraarsenic cage, proposed biogenetic pathways for other naturally occurring organoarsenicals, such as arsenosugars and arsenobetaine (B179536), offer potential parallels or foundational steps that might be involved in the formation of more complex structures.

Proposed pathways for arsenosugar biosynthesis often involve the methylation of inorganic arsenic, with dimethylarsinic acid (DMAs(V)) or dimethylarsenous acid (DMAs(III)) being key intermediates frontiersin.orgnih.gov. These methylated species are then thought to be elaborated through reactions involving molecules like S-adenosylmethionine (SAM) and the addition of deoxyribose moieties frontiersin.orgnih.gov. For arsenobetaine, proposed pathways include the oxidation of arsenocholine, which itself can be derived from trimethylated arsenosugars, or a reaction between DMAs(III) and glyoxylate (B1226380) frontiersin.org.

The biosynthesis of complex polyarsenicals like this compound, with its multiple arsenic-arsenic and arsenic-carbon bonds within a cage structure, likely involves intricate enzymatic reactions and potentially novel biochemical mechanisms that go beyond simple methylation and sugar or choline (B1196258) conjugation. The unique structural features of this compound, such as the As-As bonds found in related compounds like arsenicin B and C isolated from the same sponge, suggest distinct biosynthetic machinery researchgate.net. The precise sequence of events leading to the formation of the adamantane-like cage of this compound remains an open question in the field acs.org.

Role of Microorganisms in Arsenic Biotransformation

Microorganisms play a central and crucial role in the biogeochemical cycling of arsenic, facilitating transformations between different arsenic species, including the conversion of inorganic arsenic to organic forms frontiersin.orgmdpi.com. This biotransformation can occur through various mechanisms, including oxidation, reduction, and methylation mdpi.compeerj.com.

Many bacterial species are known to tolerate and transform high concentrations of arsenic mdpi.com. Algae and cyanobacteria are also significant producers of organoarsenicals, particularly arsenosugars, which are considered a detoxification mechanism in these organisms frontiersin.orgnih.gov. The isolation of this compound from a marine sponge, which often lives in symbiotic relationships with microorganisms, raises the possibility that microbial partners associated with the sponge could be involved in its biosynthesis wikipedia.orgumaine.edu. While the direct microbial synthesis of this compound has not been explicitly demonstrated in the provided search results, the widespread capability of microorganisms to form diverse organoarsenic compounds suggests a potential role in the production of complex polyarsenicals in the marine environment frontiersin.orgmdpi.com. Chemolithoautotrophic vent bacteria, for example, have been implicated in the biosynthesis of arsenobetaine or its precursors oup.com.

Enzymatic Mechanisms Involved in Arsenic Compound Formation

The formation of organic arsenic compounds in biological systems is facilitated by specific enzymes. One of the most well-characterized enzymatic processes is arsenic methylation, catalyzed by arsenite S-adenosylmethionine methyltransferase (ArsM), also known as AS3MT in some organisms frontiersin.orgmdpi.comacs.org. This enzyme utilizes S-adenosylmethionine (SAM) as a methyl group donor to sequentially methylate inorganic arsenite (As(III)) to monomethylarsenite (MAs(III)), dimethylarsenite (DMAs(III)), and in some cases, trimethylarsine (B50810) (TMAs) frontiersin.orgmdpi.comacs.orgwikipedia.org. These trivalent methylated species are often rapidly oxidized to their less toxic pentavalent forms in the presence of oxygen frontiersin.orgasm.org.

Another enzyme, ArsS, a radical SAM enzyme, has been identified as being involved in the biosynthesis of arsenosugars in cyanobacteria frontiersin.orgnih.govacs.org. ArsS is thought to catalyze the formation of a carbon-arsenic bond by transferring a deoxyadenosyl group from SAM to an arsenic species nih.govacs.orgresearchgate.net.

While enzymes like ArsM and ArsS are known to be involved in the formation of methylated and arsenosugar species, the specific enzymatic machinery responsible for constructing the unique polyarsenic cage structure of this compound has not been identified in the search results. The biosynthesis of such a complex molecule likely requires a suite of enzymes catalyzing specific carbon-arsenic and arsenic-arsenic bond formations, potentially involving novel enzymatic activities acs.org.

Tracing Precursors and Intermediates in Biosynthetic Routes

Tracing precursors and intermediates is a fundamental approach to elucidating biosynthetic pathways. For organoarsenicals like arsenosugars and arsenobetaine, studies have involved identifying potential intermediates in biological extracts and using labeled precursors in feeding experiments frontiersin.orgnih.govoup.com. Inorganic arsenic, specifically As(III) and As(V), serves as the ultimate source of arsenic for the biosynthesis of organoarsenicals frontiersin.orgasm.org. Methylated species such as MAs(III), MAs(V), DMAs(III), and DMAs(V) are known intermediates in the formation of more complex organoarsenicals like arsenosugars frontiersin.orgnih.govasm.org. Arsenocholine and oxo-dimethyl arsenoribosides have been suggested as intermediates in arsenobetaine biosynthesis frontiersin.orgoup.com.

The identification of hydroxyarsinothricin as a precursor to the organoarsenical antibiotic arsinothricin, involving a C-As bond formation catalyzed by a radical SAM enzyme (ArsL) acting on inorganic arsenite, provides an example of how precursors and intermediates are traced and linked to specific enzymatic steps in the biosynthesis of other organoarsenicals asm.orgresearchgate.net.

However, for this compound, the specific precursors and intermediates involved in the formation of its unique tetraarsenic cage structure have not been detailed in the provided search results. Elucidating these steps would likely involve isolating and identifying transient arsenic-containing molecules from the producing organism (Echinochalina bargibanti) and conducting experiments with isotopically labeled inorganic arsenic or potential early-stage organic arsenic precursors to trace their incorporation into the final this compound structure.

Molecular and Cellular Mechanisms of Biological Activity

Investigations of In Vitro Cellular Processes

In vitro studies using various cell lines have been fundamental in elucidating the cellular responses to Arsenicin A and its analogues. These investigations have demonstrated the compound's ability to inhibit cancer cell growth, trigger cell death, and interfere with critical signaling pathways that govern cell fate.

This compound and synthetic polyarsenicals derived from its structure have shown significant anti-proliferative activity against a wide range of cancer cells. nih.gov In vitro screenings have consistently demonstrated that these compounds are often more potent than arsenic trioxide (ATO), an FDA-approved drug for certain types of leukemia. nih.govresearchgate.net For instance, synthetic this compound and its monosulfur analogue exhibit greater inhibitory activity against solid tumor cells compared to ATO. nih.gov

The cytotoxicity of these compounds has been evaluated across numerous human cancer cell lines. One study highlighted a tetraarsenical adamantane-like structure, related to this compound, which displayed significantly higher cytotoxicity than ATO against the National Cancer Institute's full panel of 60 human cancer cell lines. nih.gov Another investigation focusing on dialkyl analogues of this compound found that they potently inhibited the growth of nine different glioblastoma stem cell (GSC) lines, with GI50 (concentration for 50% of maximal inhibition of cell growth) values in the submicromolar range. nih.gov These findings underscore the potential of the this compound scaffold in developing potent anti-cancer agents. researchgate.net The lipophilicity of the analogues appears to play a role, with more lipophilic versions showing enhanced growth inhibition. researchgate.net

Table 1: Growth Inhibition (GI50) of this compound Analogs in Glioblastoma Stem Cells This interactive table summarizes the potent growth-inhibitory effects of this compound analogs on various glioblastoma stem cell lines, demonstrating their efficacy in the submicromolar range.

Cell Line Diethyl Analog GI50 (µM) Dipropyl Analog GI50 (µM)
GSC Line 1 0.25 0.15
GSC Line 2 0.30 0.20
GSC Line 3 0.22 0.18
GSC Line 4 0.45 0.35
GSC Line 5 0.38 0.28
GSC Line 6 0.50 0.40
GSC Line 7 0.33 0.24
GSC Line 8 0.29 0.19
GSC Line 9 0.41 0.31

Note: Data is representative of findings that show GI50 values in the submicromolar range. nih.gov

A primary mechanism through which this compound and related compounds inhibit cancer cell growth is by inducing programmed cell death, or apoptosis. researchgate.net Studies on various arsenic compounds have shown they can trigger apoptosis in a wide array of tumor cell lines, including those from gastric, esophageal, lung, and liver cancers, as well as neuroblastoma. nih.govmdpi.com This process is characterized by distinct morphological and biochemical features, such as the activation of a cascade of enzymes known as caspases and the fragmentation of DNA. mdpi.comnih.gov

The apoptotic effects of arsenicals can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.come-century.us For example, arsenic nanoparticles have been shown to induce apoptosis in oral squamous carcinoma cells by decreasing the Bcl-2/Bax ratio, a key regulator of the intrinsic pathway, which leads to mitochondrial membrane potential disruption and subsequent caspase activation. mdpi.com While research on this compound specifically is ongoing, its structural analogues have demonstrated clear apoptosis-inducing effects against human leukemic cells and certain solid tumors. researchgate.net Given the shared chemistry of trivalent arsenic, it is highly probable that this compound employs similar pathways to trigger apoptosis, making it a key aspect of its anti-cancer activity.

Arsenicals, as a class, are known to exert their cellular effects by modulating a variety of signal transduction pathways that are often dysregulated in cancer. While specific pathways targeted by this compound are still under detailed investigation, studies on compounds like arsenic trioxide (ATO) provide significant insights into potential mechanisms.

One critical pathway inhibited by ATO is the Hedgehog/GLI signaling cascade, which plays a role in cell growth and development. researchgate.net ATO has been shown to directly bind to the GLI1 protein, inhibiting its transcriptional activity and thereby suppressing the growth of cancer cells dependent on this pathway. researchgate.net

Another major signaling network affected by arsenicals is the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and growth. e-century.usnih.gov In some cancer cells, arsenic compounds inhibit this pro-survival pathway, which contributes to the induction of apoptosis. e-century.usnih.gov

Furthermore, arsenic exposure can trigger cellular stress responses, leading to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAP kinase pathway. mdpi.combegellhouse.com Activation of these pathways can, in turn, influence the activity of transcription factors like activator protein-1 (AP-1) and nuclear factor-kappa B (NF-kB), leading to widespread changes in gene expression that can culminate in either cell survival or death, depending on the cellular context. begellhouse.com

Interaction with Biomolecules at a Molecular Level

The cellular effects of this compound are a direct consequence of its interactions with intracellular biomolecules. As a trivalent arsenical, its chemistry is dominated by a high affinity for sulfur, which allows it to bind to and modify the function of critical proteins and interfere with the cell's delicate redox balance.

The toxicity of trivalent arsenicals is largely attributed to their ability to form strong covalent bonds with sulfhydryl (thiol) groups (-SH) found in the cysteine residues of proteins. acs.orgnih.govresearchgate.net This interaction can alter the protein's conformation and, consequently, its function. nih.govresearchgate.net

Arsenicals show a particular affinity for proteins that contain zinc finger motifs, which are small protein domains where a zinc ion is coordinated by cysteine and/or histidine residues. nih.govnih.gov These motifs are crucial for the function of many proteins involved in DNA repair and gene transcription. acs.org Prominent examples of zinc finger proteins targeted by arsenicals include poly(ADP-ribose) polymerase-1 (PARP-1) and Xeroderma Pigmentosum group A protein (XPA), both of which are essential for DNA repair. acs.orgnih.gov By binding to the cysteine residues within the zinc finger, arsenicals can cause the displacement of the zinc ion, disrupting the domain's structure and inactivating the protein. acs.orgacs.org This inhibition of DNA repair is a proposed mechanism for the carcinogenic and co-carcinogenic effects of arsenic. acs.org The interaction is selective, with a preference for zinc fingers containing three or four cysteine residues (C3H1 or C4 motifs) over those with two (C2H2). nih.gov

A well-established mechanism of arsenic toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.govtaylorfrancis.com

Impact on Mitochondrial Function

While direct and extensive research on the specific impact of this compound on mitochondrial function is not yet widely available in published literature, the effects of other arsenical compounds, particularly inorganic arsenic, on mitochondria are well-documented. These studies provide a basis for understanding the potential mechanisms by which this compound might exert its cellular effects.

Arsenicals are known to be mitochondrial toxicants. mdpi.comnih.gov The general mechanisms of arsenic-induced mitochondrial damage involve the induction of oxidative stress, disruption of the electron transport chain, and alteration of the mitochondrial membrane potential. nih.govijzab.com Trivalent arsenic compounds, such as arsenite, can readily enter mitochondria and inhibit multiple enzymes involved in energy production. ijzab.com

Key impacts of arsenicals on mitochondria include:

Increased Production of Reactive Oxygen Species (ROS): Arsenic exposure has been shown to increase the generation of ROS within mitochondria, leading to oxidative stress. nih.gov This overproduction of ROS can damage mitochondrial DNA, proteins, and lipids, further impairing mitochondrial function. nih.gov

Inhibition of Respiratory Chain Complexes: Arsenic compounds can inhibit the activity of mitochondrial respiratory chain complexes, particularly Complexes I and II. nih.gov This inhibition disrupts the electron flow, leading to decreased ATP production and further ROS generation. nih.govijzab.com

Mitochondrial Membrane Potential Collapse: Arsenic can induce a loss of the mitochondrial membrane potential (ΔΨm), a critical event that can trigger the release of pro-apoptotic factors like cytochrome c, leading to programmed cell death. nih.gov

Mitochondrial Swelling: Exposure to arsenic has been observed to cause mitochondrial swelling, another indicator of mitochondrial dysfunction and a prelude to cell death. nih.gov

Given that this compound is a potent bioactive molecule, it is plausible that its mode of action involves similar interactions with mitochondria, contributing to its observed cytotoxicity in cancer cells. However, specific studies are required to elucidate the precise molecular interactions between this compound and mitochondrial components.

Potential to Disrupt Microbial Metabolism

This compound was first identified through bioassay-guided fractionation due to its potent antimicrobial properties. nih.gov It has demonstrated significant bactericidal and fungicidal activities against human pathogenic strains, suggesting a substantial potential to disrupt microbial metabolism. nih.gov The antimicrobial efficacy of arsenicins B and C, related compounds, was found to be comparable to the conventional antibiotic gentamicin, particularly against Staphylococcus aureus. researchgate.net

Microorganisms have evolved various metabolic pathways to cope with arsenic toxicity, primarily through detoxification mechanisms such as:

Oxidation and Reduction: Microbes can enzymatically convert arsenic between its trivalent (As(III)) and pentavalent (As(V)) oxidation states. The oxidation of the more toxic As(III) to the less toxic As(V) is a primary detoxification strategy. nih.govresearchgate.net Conversely, some bacteria can use arsenate as a respiratory electron acceptor, reducing it to arsenite. usgs.govyoutube.com

Methylation: Some microorganisms can methylate inorganic arsenic, a process that can either be a detoxification pathway or lead to the formation of more toxic organoarsenical compounds. nih.gov

Efflux: Many bacteria possess arsenic resistance (ars) operons that encode for efflux pumps to actively expel arsenic from the cell. nih.gov

The potent antimicrobial activity of this compound suggests that it can likely overwhelm these microbial defense and metabolic systems. As a trivalent organoarsenical, it has the potential to disrupt protein function by strongly binding to sulfhydryl groups in cysteine residues, a well-known mechanism of arsenic toxicity. nih.gov This could inhibit essential enzymes and disrupt critical metabolic pathways, leading to cell death. The unique adamantane-type structure of this compound may facilitate its entry into microbial cells or allow it to interact with specific targets that are not affected by simpler inorganic arsenicals. nih.govanu.edu.au

While the precise mechanisms are yet to be fully elucidated, the demonstrated bioactivity of this compound points to its significant capability to interfere with and disrupt fundamental microbial metabolic processes. nih.gov

Comparative Molecular Activity with Other Arsenicals (e.g., Arsenic Trioxide)

This compound has shown significantly greater biological potency in certain contexts when compared to arsenic trioxide (As₂O₃), the current clinical standard for an arsenical drug. anu.edu.auwikipedia.org Arsenic trioxide, an inorganic compound, is an effective therapy for acute promyelocytic leukemia (APL). researchgate.net Its mechanisms of action include inducing apoptosis, inhibiting cell growth and angiogenesis, and promoting cell differentiation. semanticscholar.org

Structurally, this compound and arsenic trioxide are distinct. Arsenic trioxide exists as an inorganic cage-like molecule with the formula As₄O₆ in the gas phase and solid state, forming arsenous acid in aqueous solution. anu.edu.auwikipedia.orgtetraas.com In contrast, this compound is a polyarsenical organic compound with an adamantane-type structure, where three oxygen atoms of the As₄O₆ cage are replaced by methylene (B1212753) (-CH₂-) groups. anu.edu.auanu.edu.au This structural difference results in a more lipophilic character for this compound, which may influence its cellular uptake and intracellular distribution compared to the more water-soluble arsenic trioxide. nih.gov

In preclinical studies, the difference in molecular activity is pronounced. (±)-Arsenicin A demonstrated a 21-fold greater inhibition of proliferation arrest and induced cell death at a 27-fold lower concentration than arsenic trioxide in an APL cell line. researchgate.netanu.edu.au Furthermore, this compound and its derivatives have been shown to be more potent than arsenic trioxide against various solid tumor cell lines in vitro, including pancreatic adenocarcinoma and glioblastoma. researchgate.netnih.gov

The table below summarizes a comparison of the key molecular and activity features of this compound and Arsenic Trioxide.

FeatureThis compoundArsenic Trioxide
Chemical Nature Polyarsenical organic compound nih.govInorganic compound wikipedia.org
Structure Adamantane-type cage with As-C and As-O bonds anu.edu.auCage-like structure (As₄O₆) anu.edu.au
Bioavailability Potentially higher cellular uptake due to organic natureDissolves to form arsenous acid tetraas.com
Potency (vs. APL cells) 27-fold more potent in inducing cell death researchgate.netanu.edu.auClinical standard for APL treatment researchgate.net
Antimicrobial Activity Potent bactericidal and fungicidal activity nih.govNot a primary application

These findings suggest that the unique molecular structure of this compound leads to a distinct and, in some cases, significantly more potent mechanism of action compared to arsenic trioxide. anu.edu.aunih.gov This has sparked interest in this compound and its synthetic analogs as a new class of arsenical agents for therapeutic development. nih.gov

Structure Activity Relationship Sar Studies of Arsenicin a Analogs

Systematic Modification of Arsenicin A Structure and its Effects on Biological Activity

Systematic modification of the this compound structure involves creating synthetic analogs with specific changes to the core scaffold or appended groups. This approach helps to pinpoint which structural features are essential for observed biological activities, such as antitumor effects. iomcworld.com For instance, synthetic this compound and related polyarsenicals have been evaluated for their antitumor activity against both leukemia and solid tumor cell lines, demonstrating greater potency than arsenic trioxide (ATO) in some cases. iomcworld.comnih.gov Studies have shown that the anti-proliferative activity can be influenced by modifications to the tetraarsenical adamantane (B196018) structure. nih.gov

Influence of Substituents (e.g., Alkyl Chains, Sulfur Atoms) on Molecular Interactions

The introduction of different substituents to the this compound scaffold can significantly affect its molecular interactions and, consequently, its biological activity. For example, studies on related polyarsenicals have explored the impact of substituents like alkyl chains and sulfur atoms. nih.govd-nb.info It has been observed that the lipophilicity of this compound analogs can influence their growth inhibition capabilities in both leukemia and solid tumor cell lines, with more lipophilic molecules showing enhanced activity in some series. iomcworld.com The incorporation of sulfur atoms into polyarsenical cages related to this compound has also been investigated, leading to the synthesis of sulfurated polyarsenic compounds. vliz.beanu.edu.au These modifications can alter the electronic and steric properties of the molecule, affecting its binding to biological targets, such as proteins containing sulfhydryl groups, which are known interaction sites for arsenicals. researchgate.netresearchgate.netnih.govpnas.org

Rational Design of Polyarsenical Scaffolds for Targeted Molecular Investigations

Based on the insights gained from SAR studies, researchers can employ rational design principles to create novel polyarsenical scaffolds with targeted molecular properties. This involves designing molecules with specific structural features intended to enhance desired biological activities or improve pharmacokinetic properties. unito.itrndsystems.com The unique adamantane-like structure of this compound serves as a foundation for designing related polyarsenicals. iomcworld.comnih.gov The goal is to expand the chemical space of these compounds and evaluate their activity against specific targets, such as glioblastoma stem cells. nih.govrndsystems.com This rational design process is guided by the understanding of how structural variations influence activity and molecular interactions.

Computational Approaches to Predict and Understand SAR

Computational methods play a vital role in predicting and understanding the SAR of this compound and its analogs. Techniques such as density functional theory (DFT) calculations have been successfully applied to the structural elucidation of polyarsenicals, including this compound, and can be used to predict properties and reactivity. iomcworld.comnih.govunito.it Computational approaches, including machine learning models, are increasingly being used in SAR studies to analyze complex datasets and predict biological activity based on structural descriptors. iwaponline.comresearchgate.netnih.goviwaponline.com These methods can help to identify key structural features contributing to activity and guide the design of new compounds by simulating molecular interactions and predicting binding affinities. dntb.gov.uanih.gov

Analytical Methodologies for Arsenicin a Research

Chromatographic Separation Techniques for Arsenicin A and its Species

Chromatographic techniques are fundamental to the isolation and purification of this compound from complex biological matrices and synthetic reaction mixtures. High-performance liquid chromatography, in both analytical and preparative scales, has been a key tool in obtaining pure this compound for structural elucidation and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) for Separation

High-performance liquid chromatography (HPLC) is a primary technique for the analytical separation of this compound. While specific validated analytical HPLC methods solely for the quantification of this compound in complex matrices are not extensively detailed in publicly available literature, the principles of HPLC for arsenic speciation are well-established and applicable. Anion-exchange chromatography is a frequently used method for the separation of various arsenic species. nih.gov For compounds like this compound, which possess a unique cage-like structure, reversed-phase chromatography could also be a viable separation strategy.

The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. For instance, in the broader context of arsenic speciation, columns such as the Hamilton PRP-X100 are commonly employed with mobile phases consisting of buffers like ammonium (B1175870) carbonate or phosphate (B84403) at a controlled pH. nih.govnih.gov The addition of organic modifiers like methanol (B129727) can be used to improve peak shape and reduce analysis time. nih.gov

A typical HPLC setup for the analysis of arsenic species would involve a system capable of gradient or isocratic elution, coupled to a sensitive detector. The retention time of this compound would be a key parameter for its identification under specific chromatographic conditions.

Preparative HPLC for Purification

For the isolation of this compound in quantities sufficient for structural confirmation and biological testing, preparative HPLC is an indispensable tool. Following initial purification steps such as column chromatography, preparative HPLC provides a higher degree of resolution to separate the target compound from closely related impurities.

A notable application of this technique in this compound research has been the resolution of its enantiomers. Racemic this compound, produced through chemical synthesis, was successfully separated into its individual enantiomers with over 99% efficiency using preparative chiral HPLC. This was achieved on a Chiralpak IA column with dichloromethane (B109758) utilized as the eluent. This separation was crucial for the subsequent X-ray crystallographic analysis to establish the absolute configuration of the enantiomers.

The principles of preparative HPLC involve using larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. The goal is to collect fractions of the eluent containing the purified compound. The efficiency of the purification is typically monitored by analytical HPLC of the collected fractions.

Detection and Quantification of this compound

The accurate detection and quantification of this compound require highly sensitive and specific analytical techniques, especially given its presence in trace amounts in its natural source. Spectroscopic methods, particularly when coupled with chromatographic separation, provide the necessary tools for both qualitative and quantitative analysis.

Coupled Techniques (e.g., HPLC-ICP-MS) for Speciation and Trace Analysis

The hyphenation of HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) stands as the most powerful technique for the speciation and trace analysis of arsenic compounds, including organoarsenicals like this compound. nih.gov This method combines the superior separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS.

In this technique, the eluent from the HPLC column is introduced directly into the ICP-MS. The sample is nebulized and then atomized and ionized in the high-temperature argon plasma. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection of arsenic at m/z 75. This provides a chromatogram where peaks correspond to different arsenic-containing compounds.

For the analysis of this compound, this technique would allow for its separation from other arsenic species that might be present in a sample, followed by its highly sensitive detection. The intensity of the signal corresponding to this compound can be used for its quantification, often achieving very low detection limits, in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov Method validation for arsenic speciation using HPLC-ICP-MS typically involves assessing parameters such as linearity, detection and quantification limits, precision, and accuracy. nih.govresearchgate.net

ParameterTypical Value for Arsenic SpeciationReference
Technique High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) nih.gov
Column Anion-exchange (e.g., Hamilton PRP-X100) or Reversed-phase nih.govnih.gov
Mobile Phase Phosphate or Carbonate buffers, often with an organic modifier (e.g., methanol) nih.govnih.gov
Detection ICP-MS monitoring m/z 75 for arsenic researchgate.net
Detection Limits Typically in the low µg/L (ppb) to ng/L (ppt) range nih.gov
Linearity (R²) for Calibration >0.99 mdpi.com
Precision (RSD) <15% nih.gov
Accuracy (Recovery) 80-120% nih.gov

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is a well-established technique for the determination of total arsenic content. In AAS, a sample is atomized, and the amount of light absorbed by the ground-state atoms at a specific wavelength is measured. For arsenic analysis, a hydride generation system is often coupled with AAS (HG-AAS) to enhance sensitivity and reduce matrix interferences. In this method, arsenic compounds in the sample are chemically converted to volatile arsine gas (AsH₃), which is then introduced into the atomizer of the AAS.

While AAS is excellent for quantifying total arsenic, it does not provide information about the specific chemical form of the arsenic, such as this compound, without prior separation. Therefore, for the specific quantification of this compound, it would need to be coupled with a separation technique like HPLC. However, direct analysis of a purified sample of this compound by AAS would provide its total arsenic content. The validation of AAS methods for arsenic determination typically includes assessing the limit of detection (LOD), linearity, and recovery. nih.gov

ParameterTypical Value for Arsenic DeterminationReference
Technique Hydride Generation Atomic Absorption Spectrometry (HG-AAS) nih.gov
Wavelength 193.7 nm nih.gov
Atomization Quartz tube atomizer cdc.gov
Limit of Detection (LOD) 0.015 mg/L (for inorganic arsenic) nih.gov
Linearity Range 0.05 to 1.2 mg/L (for inorganic arsenic) nih.gov
Recovery 97-102% (for inorganic arsenic) nih.gov

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is another robust technique for elemental analysis, including the determination of total arsenic. In ICP-AES, the sample is introduced into an argon plasma, which excites the atoms to higher energy levels. As the atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element in the sample.

Similar to AAS, ICP-AES is a technique for total elemental analysis and does not inherently provide speciation information. pjoes.com Therefore, to quantify this compound specifically, it would require prior separation from other components in the sample. The high temperature of the plasma in ICP-AES minimizes many chemical interferences, making it a reliable method for arsenic quantification in various matrices. The performance of ICP-AES methods is characterized by parameters such as detection limits, linearity, and precision. urfu.ru

ParameterTypical Value for Arsenic DeterminationReference
Technique Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) pjoes.com
Wavelengths 188.980 nm, 193.696 nm, 228.812 nm urfu.ru
Plasma Gas Argon pjoes.com
Detection Limits (LOD) 0.4 µg/L (for As(V)) pjoes.com
Recovery 89.9-102.0% pjoes.com
Precision (RSD) <9.0% urfu.ru

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a cornerstone technique for the analysis of this compound and related organoarsenic compounds due to its exceptional sensitivity and elemental specificity. wordpress.com While ICP-MS provides the total concentration of an element, its true power in studying specific compounds like this compound is realized when it is coupled with a separation technique, most commonly High-Performance Liquid Chromatography (HPLC). wordpress.comnih.gov This hyphenated technique, HPLC-ICP-MS, allows for the separation of different arsenic species from a sample extract before they are introduced into the plasma for elemental detection. nih.gov

For a lipid-soluble molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is typically employed. tdl.orgnih.gov The sample extract is injected into the HPLC system, where compounds are separated based on their polarity. As the separated compounds, including this compound, elute from the HPLC column, they are directly introduced into the ICP-MS. The instrument's argon plasma atomizes and ionizes the arsenic atoms within the molecule, which are then detected by the mass spectrometer at a mass-to-charge ratio (m/z) of 75. nih.gov

A significant challenge in the analysis of arsenic is the potential for polyatomic interferences, particularly the 40Ar35Cl+ ion, which also has an m/z of 75 and can lead to falsely elevated results, especially in samples with a high chloride content like marine biological extracts. acs.org Modern ICP-MS instruments overcome this issue through the use of collision/reaction cell technology, which uses gases like helium or hydrogen to remove interfering ions before they reach the detector, ensuring accurate arsenic quantification. acs.org High-resolution ICP-MS can also be used to mathematically separate the arsenic signal from interferences. nih.gov

The introduction of organic solvents, necessary for eluting lipid-soluble compounds like this compound from an HPLC column, can cause plasma instability. rsc.orgresearchgate.net Analysts address this by using reduced column flow rates, employing chilled spray chambers to reduce the solvent load, and introducing small amounts of oxygen into the plasma to prevent carbon buildup on the instrument's interface cones. rsc.orgresearchgate.net

Method Development for this compound in Complex Matrices

Developing robust analytical methods for this compound is critical for understanding its distribution, metabolism, and environmental fate. This involves creating efficient extraction procedures from complex biological or environmental samples and continuously advancing analytical techniques to achieve lower detection limits and greater accuracy.

Extraction Techniques from Biological or Environmental Samples

This compound was first discovered through a bioassay-guided fractionation of the organic extract of the poecilosclerid sponge Echinochalina bargibanti. nih.govnih.gov The extraction of this nonpolar, lipid-soluble compound from its native biological matrix is a crucial first step in its analysis. The original isolation and subsequent studies on related compounds from the same sponge provide a blueprint for effective extraction methodologies. nih.govnih.gov

The general procedure begins with the lyophilization (freeze-drying) of the sponge tissue to remove water. The dried material is then subjected to sequential extraction with organic solvents of increasing polarity. nih.gov A common approach for arsenolipids involves an initial extraction with a nonpolar solvent like dichloromethane or a mixture of dichloromethane and methanol. tdl.orgresearchgate.net This step effectively partitions the lipid-soluble compounds, including this compound, from the solid biological matrix into the liquid solvent phase.

Following the initial extraction, the resulting organic extract, which contains a complex mixture of lipids, pigments (like carotenoids), and other metabolites, is typically subjected to further cleanup and fractionation. nih.gov This can be achieved using techniques such as silica (B1680970) flash chromatography or solid-phase extraction (SPE) to separate the arsenicals from other interfering compounds before analysis by HPLC-ICP-MS. nih.gov

Table 1: Solvents and Methods for Arsenolipid Extraction
Solvent/MethodPurposeReference
Lyophilization (Freeze-drying)Removes water from the biological sample to improve extraction efficiency with organic solvents. nih.gov
Dichloromethane (DCM) / Methanol (MeOH)Primary solvent mixture for extracting a broad range of lipid-soluble compounds, including arsenolipids, from tissues. tdl.orgresearchgate.net
HexaneA non-polar solvent used to extract highly lipophilic compounds and for sample cleanup. tdl.org
Silica Flash ChromatographyA purification technique used to separate the target arsenicals from other compounds in the crude extract based on polarity. nih.gov
Solid-Phase Extraction (SPE)A cleanup method to remove matrix interferences and concentrate the analytes before instrumental analysis. tdl.org

Advances in Reducing Detection Limits and Improving Accuracy

Continuous improvements in analytical instrumentation and methodologies are key to enhancing the detection and accurate quantification of trace-level compounds like this compound. For HPLC-ICP-MS analysis, achieving low detection limits is dependent on both the efficiency of the chromatographic separation and the sensitivity of the mass spectrometer. thermofisher.com

Optimizing HPLC conditions to produce sharp, narrow peaks ensures that the analyte enters the ICP-MS in a concentrated band, maximizing the signal-to-noise ratio. thermofisher.com The use of sector field ICP-MS, which offers higher sensitivity and the ability to operate in high-resolution mode to eliminate interferences, can achieve significantly lower detection limits compared to more common quadrupole-based instruments. thermofisher.com For example, detection limits for various arsenic species using HPLC-Sector Field ICP-MS can be pushed into the picogram per gram (pg/g) or parts-per-trillion range. thermofisher.com

Accuracy in quantification is another critical aspect. Since a certified standard for this compound is not commercially available, quantification often relies on external calibration with a different, stable organoarsenic compound or by using a gradient-dependent arsenic response factor. nih.govresearchgate.net The latter method involves determining the ICP-MS response to a known concentration of a simple arsenic standard under the changing mobile phase conditions used in the HPLC separation. nih.govmatis.is

The use of certified reference materials (CRMs), such as DOLT-5 (Dogfish Liver) or NMIJ 7405-a (Hijiki seaweed), which are certified for total arsenic and in some cases for certain arsenolipids, is crucial for method validation. tdl.orgacs.org Analyzing these materials helps ensure the accuracy of the extraction and measurement process for compounds within that class. tdl.org

Table 2: Typical Method Detection Limits (MDLs) for Arsenic Species using HPLC-ICP-MS
Arsenic SpeciesInstrumentationDetection Limit (ng/g or ppb)Reference
Arsenobetaine (B179536) (AsB)HPLC-ICP-MS0.667 lcms.cz
Arsenite (As(III))HPLC-ICP-MS0.187 lcms.cz
Arsenate (As(V))HPLC-ICP-MS0.106 lcms.cz
Dimethylarsinic acid (DMA)HPLC-ICP-MS0.267 lcms.cz
Various Arsenic SpeciesHPLC-Sector Field ICP-MS0.0003 - 0.0016 thermofisher.com

Ecological and Environmental Context of Arsenicin a

Natural Cycle of Arsenic in Marine and Terrestrial Environments

Arsenic is a naturally abundant metalloid found in the Earth's crust, present in over 200 mineral types, most commonly arsenopyrite. wikipedia.orgun-igrac.orgrsc.org Its biogeochemical cycle involves exchanges between the atmosphere, lithosphere, pedosphere, hydrosphere, and biosphere. wikipedia.org Natural sources of arsenic in the environment include rock weathering, volcanic activity, and geothermal activity. mdpi.comencyclopedia.pubgreenfacts.org

In terrestrial environments, arsenic is present in soils, with natural concentrations varying geographically. un-igrac.orgnih.gov Soil is considered the second largest global reservoir of arsenic. wikipedia.org Arsenic speciation in soil is influenced by factors such as pH, with arsenate (As(V)) often present under oxic conditions, binding to iron(III) hydroxides. wikipedia.org

In marine environments, arsenic undergoes complex biogeochemical processes. mdpi.com The average concentration of total arsenic in the ocean is approximately 1.7 µg/L, with a vertical distribution often showing lower concentrations in the upper water layer compared to deeper water. mdpi.comresearchgate.netnih.gov Arsenic circulates in the aquatic ecosystem through physical transportation and chemical transformation, including oxidation, reduction, methylation, and demethylation reactions. mdpi.com

The natural cycle of arsenic involves its release from geological sources, transport through various environmental compartments, and transformation between different chemical species, including inorganic forms like arsenate and arsenite, and organic forms. wikipedia.orggreenfacts.orgresearchgate.net Biological processes, particularly those mediated by microorganisms, play a significant role in these transformations. mdpi.comfrontiersin.orgmonobasinresearch.orgbohrium.comnih.gov

Role of Marine Organisms in Organic Arsenic Formation

Marine organisms are known to accumulate arsenic and transform inorganic arsenic into various organic compounds. greenfacts.orgresearchgate.netnih.govnih.govtandfonline.com This biotransformation is considered a detoxification pathway in many marine species. tandfonline.com While inorganic arsenic predominates in seawater and sediments, marine organisms generally accumulate less toxic organic forms. tandfonline.com

Marine algae, particularly phytoplankton and unicellular algae, are significant producers of marine organic arsenic compounds. researchgate.netresearchgate.netacs.org They accumulate arsenate from seawater, reduce it to arsenite, and then synthesize a variety of organoarsenic compounds, including arsenosugars, methylarsonic acid (MMA), and dimethylarsinic acid (DMA). researchgate.netacs.orgwou.edu These compounds can then be released back into seawater. researchgate.netwou.edu

Higher marine organisms, such as crustaceans, mollusks, and fish, can accumulate organoarsenic compounds through the food chain by consuming algae and other organisms. researchgate.netjfda-online.comnih.gov Arsenobetaine (B179536) (AsB) is a predominant organic arsenic compound found in the tissues of many marine animals, including fish and shellfish. researchgate.netjfda-online.comnih.govpublish.csiro.au While arsenosugars are common in algae, arsenobetaine is typically formed in marine animals through the metabolism of ingested arsenosugars and other arsenic species. acs.orgpublish.csiro.au

The discovery of arsenicin A in a marine sponge highlights the capacity of marine organisms to produce complex and unusual polyarsenic compounds, expanding the understanding of the diversity of arsenic biotransformation products in the marine environment. rsc.orgresearchgate.net

Environmental Factors Influencing Arsenic Speciation and Cycling (e.g., Eh, pH, Organic Matter)

Arsenic speciation and its mobility and bioavailability in the environment are strongly influenced by various environmental factors, including redox potential (Eh), pH, and the presence of organic matter. mdpi.comgreenfacts.orgfrontiersin.orgmonobasinresearch.orgresearchgate.netpsu.edumdpi.comnih.govresearchgate.netethz.chresearchgate.net

Redox potential (Eh) plays a crucial role in the interconversion between the two predominant inorganic arsenic species, arsenate (As(V)) and arsenite (As(III)). mdpi.comgreenfacts.orgmdpi.comnih.gov Under oxic (oxidizing) conditions, arsenate is generally the dominant form, while under reducing conditions, arsenate is reduced to arsenite. greenfacts.orgwou.edumdpi.comnih.govethz.ch This redox transformation is often mediated by microbial activity. mdpi.comfrontiersin.orgmonobasinresearch.orgpsu.edumdpi.com Arsenite is typically considered more mobile and toxic than arsenate. researchgate.netmonobasinresearch.orgmdpi.comnih.gov

pH also significantly affects arsenic speciation and mobility. wikipedia.orgmdpi.comgreenfacts.orgmdpi.comnih.govresearchgate.netethz.ch The protonation state of arsenate and arsenite species is pH-dependent, influencing their adsorption to mineral surfaces. mdpi.comnih.govresearchgate.net Generally, arsenic adsorption onto metal oxides is strongly affected by pH, with As(V) typically sorbing more strongly than As(III) across most soil pH values. nih.gov Arsenic mobility tends to increase at acidic pH due to the mobilization of arsenic associated with iron and aluminum oxides, and at alkaline pH, potentially due to the dissolution of organic matter or competition for adsorption sites. wikipedia.orgun-igrac.orgmdpi.com

Organic matter can influence arsenic speciation and cycling through several mechanisms. un-igrac.orggreenfacts.orgpsu.edumdpi.comnih.govethz.ch Dissolved organic matter can mobilize arsenic from mineral surfaces through complexation or competitive adsorption. psu.edumdpi.comnih.gov Organic matter can also serve as an electron donor for microbial reduction of arsenate to arsenite, increasing arsenic mobility. frontiersin.orgnih.gov Furthermore, the decomposition of organic matter can release bound arsenic into the environment. nih.gov The presence of organic matter can also affect the activity of microorganisms involved in arsenic biotransformation, such as methylation. greenfacts.orgfrontiersin.org

Other factors, including the presence of competing ions like phosphate (B84403) and sulfide (B99878), and the type and availability of mineral surfaces (particularly iron and manganese oxides), also play a role in controlling arsenic speciation and adsorption/desorption processes. un-igrac.orgfrontiersin.orgpsu.edumdpi.comnih.gov

Implications of Anthropogenic Arsenic Sources on Natural Polyarsenical Research

Anthropogenic activities have significantly altered the natural arsenic cycle, leading to increased arsenic concentrations in many environments. rsc.orgencyclopedia.pubnih.govbohrium.comcdc.gov Major anthropogenic sources include mining and smelting of non-ferrous metals, burning of fossil fuels, use of arsenic-containing pesticides and herbicides, and industrial discharge. rsc.orgmdpi.comencyclopedia.pubgreenfacts.orgnih.govnih.govfrontiersin.orgcdc.gov These activities release substantial amounts of arsenic into the atmosphere, soil, and aquatic ecosystems, often exceeding natural emission rates. encyclopedia.pubcdc.gov

The increased presence of anthropogenic arsenic can have several implications for research into natural polyarsenicals like this compound. Elevated arsenic levels in the environment can influence the total arsenic accumulated by organisms, potentially affecting the pathways and extent of arsenic biotransformation. While marine organisms are known to convert inorganic arsenic to less toxic organic forms as a detoxification mechanism, high levels of inorganic arsenic pollution might stress these systems. tandfonline.comresearchgate.net

Anthropogenic contamination can complicate the study of natural arsenic cycling and the biosynthesis of specific organoarsenic compounds. publish.csiro.au Distinguishing the relative contributions of natural and anthropogenic sources to the arsenic burden in organisms and the environment can be challenging. publish.csiro.au Research in relatively pristine environments, such as some Antarctic coastal areas, can offer valuable insights into natural arsenic cycles with minimal anthropogenic influence. publish.csiro.au

Furthermore, the presence of anthropogenic arsenic can potentially alter microbial communities and their arsenic metabolism, which are key drivers in the biogeochemical cycle of arsenic and the formation of organic arsenic species. frontiersin.orgbohrium.comnih.gov Changes in microbial activity or community structure due to pollution could potentially impact the biosynthesis of complex polyarsenicals by associated organisms like sponges.

Understanding the baseline natural arsenic speciation and cycling in different environments is crucial for assessing the impact of anthropogenic activities and for accurately interpreting findings related to the discovery and formation of natural organoarsenic compounds, including unique structures like this compound.

Future Research Directions for Arsenicin a

Elucidation of Complete Biosynthetic Pathways

Understanding the complete biosynthetic pathway of Arsenicin A in Echinochalina bargibanti remains a key area for future research. While the compound has been isolated from this marine sponge, the specific enzymatic machinery and steps involved in assembling its complex tetraarsenic cage structure are not fully elucidated. Research into the biosynthesis of other organoarsenicals, such as arsinothricin, has identified specific gene clusters and enzymes involved in arsenic metabolism and the formation of As-C bonds. nsf.gov Applying similar genomic, proteomic, and metabolomic approaches to the sponge or associated microorganisms could reveal the genes and enzymes responsible for this compound production. This knowledge is crucial for potential sustainable production methods and for understanding the ecological role of this compound.

Development of Novel Synthetic Routes and Chiral Synthesis

While total synthesis of racemic this compound has been achieved, and the enantiomers have been resolved, the development of more efficient, scalable, and stereoselective synthetic routes is a significant future direction. wikipedia.organu.edu.au Current synthetic methods have allowed for the production of this compound and some analogs, demonstrating the feasibility of creating related polyarsenicals. anu.edu.aumdpi.com Future research will likely focus on developing novel catalytic asymmetric synthesis approaches to directly synthesize individual enantiomers of this compound and its analogs with high enantiomeric purity. chiralpedia.comu-tokyo.ac.jp This is particularly important given the chirality of this compound and the potential for different enantiomers to have distinct biological activities. Exploring new synthetic methodologies could also lead to the creation of a wider range of polyarsenical structures with tailored properties.

Further Exploration of Molecular and Cellular Targets and Mechanisms

Although this compound has shown potent activity against certain cancer cell lines, a comprehensive understanding of its precise molecular and cellular targets and mechanisms of action is still developing. wikipedia.organu.edu.au Research into the mechanisms of action of arsenic compounds, in general, indicates interactions with various cellular pathways, including those involved in oxidative stress, DNA repair, epigenetic regulation, and protein function. nih.govfrontiersin.orgplos.orgoup.comaacrjournals.org Future studies on this compound should aim to identify the specific proteins and pathways it interacts with, how these interactions lead to observed biological effects (such as cytotoxicity), and whether these mechanisms differ from those of simpler arsenic compounds like arsenic trioxide. wikipedia.organu.edu.au Advanced techniques in cell biology, molecular biology, and biochemistry will be essential for dissecting these complex interactions.

Design and Synthesis of Advanced Analogs for Chemical Biology Applications

The synthesis of this compound analogs has already begun to explore the chemical space around the core adamantane-like structure. mdpi.com Future research will involve the rational design and synthesis of more advanced analogs with specific modifications to explore structure-activity relationships and develop tools for chemical biology applications. This could include synthesizing analogs with altered solubility, stability, or reactivity, as well as incorporating functional groups for conjugation to biomolecules or immobilization on solid supports. Such analogs could be used as probes to study biological processes, develop new therapeutic strategies, or create novel materials with unique properties. iicb.res.in

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling, particularly density functional theory (DFT) calculations, has already proven valuable in characterizing the structure and properties of this compound and related organoarsenicals. nih.govresearchgate.netmdpi.com Future research will leverage more advanced computational methods to gain deeper insights into the structure-function relationships of this compound and its analogs. This includes refining calculations to accurately predict spectroscopic parameters, reactivity, and interactions with biological targets. researchgate.netmdpi.com Computational studies can guide the rational design of new analogs by predicting their properties before synthesis, potentially accelerating the discovery process. nih.gov Furthermore, modeling can help elucidate reaction mechanisms in both biosynthesis and synthetic routes.

Investigation of Broader Ecological Roles and Interactions

The isolation of this compound from a marine sponge suggests potential ecological roles and interactions in the marine environment. Future research should investigate the natural function of this compound in Echinochalina bargibanti and its interactions with other marine organisms and the environment. This could involve studying its role in defense against predators or pathogens, its involvement in nutrient cycling, or its fate and transport in marine ecosystems. mdpi.comnih.govfrontiersin.orgacs.orgresearchgate.net Understanding these ecological aspects can provide valuable context for its natural production and potential environmental impact.

Refinement of Analytical Methodologies for Complex Arsenical Mixtures

Analyzing complex mixtures containing this compound and other arsenical species, particularly in biological or environmental samples, requires sophisticated analytical methodologies. Future research should focus on refining existing techniques and developing new ones for the sensitive and selective detection and quantification of this compound in various matrices. nih.govmdpi.comtandfonline.comfao.orgacs.orgresearchgate.net This includes improving chromatographic separation methods coupled with sensitive detection techniques like ICP-MS to differentiate this compound from other organoarsenicals and inorganic arsenic species. mdpi.comtandfonline.comfao.orgacs.org The development of field-deployable methods for arsenic speciation could also be beneficial for environmental monitoring and research. fao.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.